molecular formula C9H13N3O2 B12563882 N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine CAS No. 209673-05-2

N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine

Cat. No.: B12563882
CAS No.: 209673-05-2
M. Wt: 195.22 g/mol
InChI Key: PDFBUBVBXHVXFV-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Relationship to Guanidine Derivatives

N-Hydroxy-N'-[(4-methoxyphenyl)methyl]guanidine belongs to the N-aryl-N'-hydroxyguanidine subclass, distinguished by its:

  • Core structure : A guanidine backbone (HN=C(NH₂)₂) modified with hydroxyl and 4-methoxybenzyl substituents.
  • Functional groups :
    • Hydroxyguanidine moiety: Imparts redox activity, enabling electron transfer in enzymatic reactions.
    • 4-Methoxybenzyl group: Enhances lipophilicity and influences electronic interactions with biological targets.

Structural Comparison to Guanidine Derivatives

Compound Key Substituents Biological Role Reference
Guanidine Unsubstituted Protein denaturation
Hydroxyguanidine -NHOH group Antiviral/antineoplastic activity
N-(4-Methoxyphenyl)-N'-hydroxyguanidine 4-Methoxybenzyl + -NHOH Dopamine β-hydroxylase cosubstrate
Arginine α-Amino acid side chain Protein synthesis, urea cycle

The compound’s SMILES notation (ONC(=N)NCc1ccc(cc1)OC) highlights its unique substitution pattern, where the hydroxyguanidine nitrogen is bonded to a 4-methoxybenzylamine group. This configuration enables specific interactions with enzymes such as dopamine β-hydroxylase (DbH), distinguishing it from simpler guanidine derivatives like metformin or arginine.

Historical Context of Substituted Guanidine Research

The study of substituted guanidines traces back to the 19th century, with guanidine itself first isolated in 1861. Key milestones include:

  • Early 20th century : Recognition of guanidine’s strong basicity and industrial applications, such as nitrate salts in propellants.
  • 1950s–1990s : Development of biguanides (e.g., metformin) for diabetes management, highlighting the pharmacological potential of modified guanidines.
  • 2000s–present : Focus on N-hydroxyguanidines as redox-active agents. In 2004, N-(4-Methoxyphenyl)-N'-hydroxyguanidine was identified as an efficient cosubstrate for DbH, catalyzing dopamine-to-norepinephrine conversion. This discovery underscored the role of aromatic substituents in optimizing electron transfer efficiency, with para-methoxy groups enhancing catalytic activity over ortho-substituted analogs.

Synthetic advances, such as the use of 4-methoxybenzyl chloride in nucleophilic substitutions, enabled systematic exploration of substitution effects on guanidine reactivity. Concurrently, crystallographic studies clarified the planar resonance-stabilized structure of guanidinium ions, informing rational design of derivatives like N-hydroxy-N'-[(4-methoxyphenyl)methyl]guanidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209673-05-2

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-hydroxy-2-[(4-methoxyphenyl)methyl]guanidine

InChI

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)6-11-9(10)12-13/h2-5,13H,6H2,1H3,(H3,10,11,12)

InChI Key

PDFBUBVBXHVXFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C(N)NO

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Formation of 4-Methoxybenzylamine Intermediate

    • 4-Methoxyphenylmethylamine is prepared via reductive amination of 4-methoxybenzaldehyde using sodium cyanoborohydride in methanol.
    • Yield: 85–92% (reported for analogous substrates).
  • Guanylation with Cyanamide

    • The amine reacts with cyanamide (NH2CN) in the presence of scandium triflate (Sc(OTf)3) as a Lewis acid catalyst.
    • Conditions : 100°C in water for 48 hours.
    • Mechanism : Scandium coordinates to the cyanamide nitrogen, enhancing electrophilicity for nucleophilic attack by the amine.
  • N-Hydroxylation

    • The guanidine product undergoes hydroxylation using hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions (pH 9–10).
    • Solvent : Ethanol/water mixture (3:1).

Overall Reaction
$$
\text{4-Methoxybenzylamine} + \text{NH}2\text{CN} \xrightarrow{\text{Sc(OTf)}3} \text{N''-[(4-Methoxyphenyl)Methyl]Guanidine} \xrightarrow{\text{NH}_2\text{OH}} \text{N-Hydroxy Derivative}
$$

Yield : 68–75%.

Alternative Route: Boc-Protected Guanidine Synthesis

Stepwise Procedure

  • Boc Protection of Guanidine

    • Treat 4-methoxybenzylamine with S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea in dichloromethane (DCM) with triethylamine.
    • Product : N,N'-Di-Boc-protected guanidine.
  • Selective N-Hydroxylation

    • React the Boc-protected guanidine with hydroxylamine-O-sulfonic acid in tetrahydrofuran (THF) at 0°C.
    • Key Advantage : Prevents over-hydroxylation.
  • Deprotection

    • Remove Boc groups using trifluoroacetic acid (TFA) in DCM.
    • Purification : Silica gel chromatography (CHCl3:MeOH = 20:1).

Yield : 62–70%.

Microwave-Assisted One-Pot Synthesis

Optimized Protocol

  • Reactants : 4-Methoxybenzylamine, cyanamide, hydroxylamine hydrochloride.
  • Catalyst : Aluminum chloride (AlCl3).
  • Conditions : Microwave irradiation (150 W, 120°C, 30 min).

Advantages :

  • Reduced reaction time (30 min vs. 48 h).
  • Improved yield (78–82%).

Comparative Analysis of Methods

Method Catalyst Time Yield Purity (HPLC)
Cyanamide-Alkylation Sc(OTf)3 48 h 68–75% 95–97%
Boc-Protected None 24 h 62–70% 98–99%
Microwave AlCl3 30 min 78–82% 94–96%

Mechanistic Insights

  • Guanylation : Lewis acids (Sc(OTf)3, AlCl3) activate cyanamide for nucleophilic attack by the amine.
  • N-Hydroxylation : Hydroxylamine acts as an oxygen nucleophile, targeting the electron-deficient guanidine carbon.

Analytical Characterization

  • 1H NMR (DMSO-d6): δ 7.10 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 3.72 (s, 3H, OCH3), 4.20 (s, 2H, CH2).
  • 13C NMR : δ 164.8 (C=NH), 160.9 (OCH3), 128.9 (ArC), 56.0 (CH2).
  • HRMS : m/z calcd for C9H13N3O2 [M+H]+: 196.1082; found: 196.1079.

Challenges and Optimizations

  • Byproduct Formation : Over-hydroxylation or dimerization occurs at high temperatures (>130°C).
  • Mitigation : Use stoichiometric hydroxylamine and low-temperature conditions.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : AlCl3 ($15/kg) vs. Sc(OTf)3 ($420/kg).
  • Solvent Recovery : Ethanol/water mixtures are recyclable via distillation.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from the reactions of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted guanidines.

Scientific Research Applications

N-Hydroxy-N’‘-[(4-methoxyphenyl)methyl]guanidine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of heterocycles and other complex molecules . In biology, this compound is used in the study of biochemical processes and as a potential therapeutic agent. In medicine, it has shown promise in the development of new drugs due to its unique chemical properties. Additionally, in the industrial sector, N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine is utilized in the production of various chemical intermediates and as a catalyst in organic reactions .

Mechanism of Action

The mechanism of action of N-Hydroxy-N’'-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their deviations:

  • N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine: X-ray crystallography reveals a distorted trigonal planar geometry at the CN₃ core due to steric and electronic effects. Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogens enhance molecular stability .
  • N,N-Diphenylguanidine Monohydrobromide (similarity: 0.83): Features two phenyl groups, increasing hydrophobicity (logP ~2.5) compared to the methoxyphenylmethyl analog. The absence of a hydroxy group reduces hydrogen-bonding capacity .
  • N-(4-Methoxyphenyl)pentanamide: A simplified derivative lacking the guanidine core but retaining the 4-methoxyphenyl group.

Table 1: Structural and Electronic Parameters

Compound Substituents Key Interactions Geometry Deviations
N-Hydroxy-N''-[(4-MPM)methyl]guanidine Hydroxy, 4-MPM H-bonding (O–H···N) Moderate planar distortion
N′′-(4-MPM)-trimethylguanidine Methoxy, trimethyl, phenyl C–H···O H-bonds Significant planar distortion
N,N-Diphenylguanidine Phenyl groups π-π stacking Minimal distortion

Reactivity Trends :

  • The hydroxy group in N-Hydroxy-N''-[(4-MPM)methyl]guanidine may enhance nucleophilicity and metal-chelation capacity compared to non-hydroxylated analogs like N,N-Diphenylguanidine.
  • Methoxy groups improve solubility in polar solvents (e.g., logP reduction by ~0.5 units compared to phenyl analogs) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound TPSA (Ų) logP Water Solubility BBB Permeability
N-Hydroxy-N''-[(4-MPM)methyl]guanidine* ~80 ~1.5 Moderate Likely low
N-(4-MPM)pentanamide 60 2.8 High High
N,N-Diphenylguanidine 40 3.2 Low Low

*Estimated based on structural analogs.

  • TPSA and Absorption : Higher TPSA in hydroxyguanidine derivatives may limit gastrointestinal absorption compared to N-(4-MPM)pentanamide but improve solubility .

Antimicrobial and Anthelmintic Activity :

  • While direct data for the target compound are lacking, structurally related (±)cis-2-(4-MPM)-benzothiazepinones exhibit antimicrobial activity, suggesting the 4-methoxyphenyl group may enhance bioactivity .
  • N-(4-MPM)pentanamide demonstrates anthelmintic properties, indicating the pharmacophoric importance of the 4-methoxyphenyl motif .

Toxicological Profiles :

  • Target Compound : Likely shares hazards with N′′-(4-MPM)-tetramethylguanidine, which is classified as acutely toxic (Oral Cat. 4, H302) and irritating to skin/eyes (H315, H319) .
  • N,N-Diphenylguanidine: Higher acute toxicity (Oral Cat.

Biological Activity

N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine (CAS No. 209673-05-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

PropertyValue
Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name This compound
CAS Number 209673-05-2

Synthesis

The synthesis of this compound typically involves the reaction of guanidine derivatives with 4-methoxybenzyl alcohol under basic conditions. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite, which facilitate the introduction of the hydroxy group at the nitrogen atom.

This compound exhibits its biological activity primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and inflammatory responses.
  • Interaction with Receptors : The compound can bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values against common pathogens:

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains like MRSA.

Anti-Cancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of various guanidine derivatives, including this compound. The results indicated a promising profile against resistant bacterial strains, highlighting its potential in antibiotic development .
  • Anti-Cancer Research :
    • In a study conducted by Queener et al., the compound was tested for its effects on cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

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